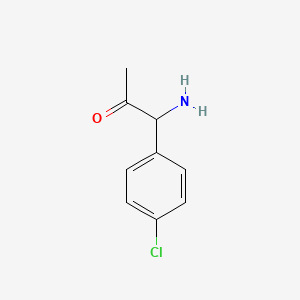

1-Amino-1-(4-chlorophenyl)acetone

説明

1-Amino-1-(4-chlorophenyl)acetone is a substituted acetone derivative featuring an amino group and a 4-chlorophenyl moiety. For instance, 1-Amino-1-(4-chlorophenyl)-4,4,5,5,6,6,6-heptafluorohexen-3-one (referred to in and ) exists as a mixture with its isomer, 3-Amino-1-(4-chlorophenyl)-4,4,5,5,6,6,6-heptafluoro-2-hexenone (ratio 1:2.2) . Key spectroscopic data include:

- 1H NMR (CDCl₃): δ 6.17 (vinyl proton), 7.34–7.87 ppm (aromatic protons) .

- IR: Strong carbonyl (1695 cm⁻¹) and N–H stretches (3312, 3184 cm⁻¹) .

- MS: Molecular ion at m/z 349 (M⁺) .

This compound’s reactivity and isomerization behavior highlight the influence of fluorine substitution and structural isomerism on its properties.

特性

分子式 |

C9H10ClNO |

|---|---|

分子量 |

183.63 g/mol |

IUPAC名 |

1-amino-1-(4-chlorophenyl)propan-2-one |

InChI |

InChI=1S/C9H10ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,11H2,1H3 |

InChIキー |

FKLQAOHYXZIALU-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C(C1=CC=C(C=C1)Cl)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-chlorophenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene, which is then reduced to 1-amino-1-(4-chlorophenyl)acetone using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst .

Industrial Production Methods: Industrial production of 1-amino-1-(4-chlorophenyl)acetone typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

化学反応の分析

Types of Reactions: 1-Amino-1-(4-chlorophenyl)acetone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed:

- Oxidation of the amino group can yield nitroso or nitro derivatives.

- Reduction can produce secondary amines.

- Substitution reactions can lead to various substituted phenyl derivatives .

科学的研究の応用

1-Amino-1-(4-chlorophenyl)acetone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

作用機序

The mechanism of action of 1-amino-1-(4-chlorophenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Isomeric Variants

The 3-amino isomer of the heptafluorohexenone derivative exhibits distinct fragmentation patterns in mass spectrometry (e.g., absence of m/z 135 fragment) and altered NMR signals, reflecting differences in electronic environments due to amino group positioning . These isomers demonstrate how minor structural changes significantly impact spectral signatures and stability.

Substituted Acetone Analogs

1-Amino-1-(3-cyclopentyloxyphenyl)acetone () shares the amino-acetone backbone but replaces the 4-chlorophenyl group with a 3-cyclopentyloxy substituent. Key differences include:

- Molecular Weight: 233.31 g/mol (cyclopentyloxy analog) vs. ~349 g/mol (heptafluorohexenone derivative) .

- Substituent Effects : The bulky cyclopentyloxy group reduces solubility in polar solvents compared to the electron-withdrawing 4-chlorophenyl moiety.

- Applications : The cyclopentyloxy analog is used in niche synthetic applications, whereas fluorinated analogs may exhibit unique reactivity due to fluorine’s electronegativity .

Chlorophenyl-Containing Compounds

Fenvalerate ()

A pyrethroid insecticide with a 4-chlorophenyl group but distinct functional groups (cyano, ester):

- Molecular Weight: 419.90 g/mol (vs. 349 g/mol for the fluorinated hexenone) .

- Physicochemical Properties: Higher lipophilicity and environmental persistence compared to amino-acetone derivatives .

DDT Derivatives ()

Compounds like DDE and DDD feature bis(4-chlorophenyl) groups but lack the amino-acetone structure. Their environmental persistence contrasts with the synthetic fluorinated analogs, which are less studied for ecological impact .

Comparative Data Table

Key Research Findings

- Structural Isomerism: Positional isomerism in amino-hexafluoro derivatives alters fragmentation patterns and spectral properties, critical for analytical identification .

- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance stability but reduce solubility compared to bulky substituents (e.g., cyclopentyloxy) .

- Environmental Impact: Unlike DDT derivatives, amino-acetone analogs are less studied for persistence, highlighting a research gap .

生物活性

1-Amino-1-(4-chlorophenyl)acetone is an organic compound characterized by its unique structural features, including an amino group, a chlorophenyl moiety, and an acetone functional group. Its molecular formula is C9H10ClN, with a molecular weight of approximately 183.63 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

The biological activity of 1-amino-1-(4-chlorophenyl)acetone is primarily attributed to its ability to interact with various biological macromolecules. The amino group facilitates hydrogen bonding with target proteins, while the chlorophenyl group enhances lipophilicity , allowing for improved membrane penetration. These interactions can influence several biochemical pathways, making this compound a candidate for pharmacological exploration.

Antimicrobial Activity

Research indicates that 1-amino-1-(4-chlorophenyl)acetone exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of 1-Amino-1-(4-chlorophenyl)acetone

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

In addition to its antimicrobial effects, this compound has shown promising antiviral activity. Studies have indicated that it may inhibit the replication of certain viruses by interfering with their ability to infect host cells.

Case Study: Antiviral Activity Against Tobacco Mosaic Virus (TMV)

A study synthesized several derivatives of sulfonamide containing the chlorophenyl moiety and tested their antiviral activity against TMV. Compounds derived from 1-amino-1-(4-chlorophenyl)acetone exhibited notable inhibition rates.

Table 2: Inhibition Rates of TMV by Compounds Derived from 1-Amino-1-(4-chlorophenyl)acetone

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 7a | 0.5 | 38.42 |

| 7b | 0.5 | 42.00 |

| 7i | 0.5 | 42.49 |

| Ningnanmycin | 0.5 | 54.51 |

The results indicated that compounds containing the chlorophenyl structure were effective in inhibiting TMV, with some exhibiting inhibition rates comparable to established antiviral agents .

Structural Comparisons

The unique structural configuration of 1-amino-1-(4-chlorophenyl)acetone differentiates it from other similar compounds, influencing its reactivity and biological activity.

Table 3: Comparison of Similar Compounds

| Compound Name | Key Features |

|---|---|

| 1-Amino-1-(4-nitrophenyl)acetone | Contains a nitro group; different reactivity |

| 1-Amino-1-(4-methylphenyl)acetone | Substituted with a methyl group; alters activity |

| 1-Amino-1-(4-fluorophenyl)acetone | Features a fluoro substituent; distinct profiles |

The presence of the chloro group in this compound enhances its chemical reactivity and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。